N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

This exact compound (CAS 946223-96-7) is the unsubstituted isoxazole benchmark of the 3-oxoacetamideindolyl patent class (US 6,903,104, expired). The tosyl-isoxazole pharmacophore is essential for claimed anticancer and anti-angiogenic activity; even minor heterocycle substitutions (e.g., 5-methylisoxazole) alter MW and lipophilicity, risking target engagement. Procure this specific chemical identity to ensure reproducible baseline SAR, ADME profiling, and IP-free probe development via the acetamide linker.

Molecular Formula C20H17N3O4S
Molecular Weight 395.43
CAS No. 946223-96-7
Cat. No. B2945537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
CAS946223-96-7
Molecular FormulaC20H17N3O4S
Molecular Weight395.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4
InChIInChI=1S/C20H17N3O4S/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-20(24)21-19-10-11-27-22-19/h2-12H,13H2,1H3,(H,21,22,24)
InChIKeyIPBHQORYJMMWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946223-96-7): Chemical Identity and Patent-Backed Therapeutic Potential


N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946223-96-7) is a synthetic small molecule (C20H17N3O4S, MW 395.43 g/mol) . It belongs to the 3-oxoacetamideindolyl compound class, which is covered by US Patent 6,903,104 (expired) and US Patent 7,396,838, describing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. The compound integrates an isoxazole ring and a tosyl-substituted indole moiety via an acetamide bridge, a scaffold configuration highlighted in patent filings for optimized anticancer activity [1].

Why Generic N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide Substitution Fails: The Critical Role of the Tosyl-Isoxazole Pharmacophore


Within the 3-oxoacetamideindolyl patent family, the isoxazole heterocycle and the tosyl (4-methylbenzenesulfonyl) substituent at the indole 3-position are not interchangeable with other heterocycles (e.g., thiazole, pyridine) or sulfonyl groups (e.g., phenylsulfonyl) [1]. The patent defines R1 (isoxazolyl) and R3 (substituted phenyl) as key variables influencing potency; even minor changes, such as substituting the isoxazole with a 5-methylisoxazole, alter molecular weight and lipophilicity (MW increases from 395.43 to 409.46 g/mol) , potentially affecting target engagement and pharmacokinetics. Since no comparative SAR data are publicly available for this exact compound, generic interchange risks unverified alterations in anticancer activity and selectivity, making procurement based on chemical identity essential for reproducible research [1].

Quantitative Evidence Guide for N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946223-96-7): Comparator-Based Differentiation


Structural Differentiation from the Closest 5-Methylisoxazole Analog

The unsubstituted isoxazole ring in the target compound distinguishes it from the closest commercially available analog, N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide. The addition of a methyl group on the isoxazole increases molecular weight by 14.03 g/mol (from 395.43 to 409.46 g/mol) and alters hydrogen-bonding capacity, which is predicted to affect target binding within the 3-oxoacetamideindolyl pharmacophore .

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Patent-Defined Anticancer Pharmacophore: Class-Level Activity Claims

US Patent 6,903,104 explicitly claims 3-oxoacetamideindolyl compounds with R1 = isoxazolyl as possessing potent anticancer and anti-angiogenic activity [1]. The patent further specifies that the isoxazole-containing subset demonstrates cytotoxic activity against multiple cancer cell lines, with the tosyl group (R3 = substituted phenyl) contributing to potency [1]. The expired patent status (lifetime expired 2022-12-16) removes composition-of-matter barriers, enabling unrestricted research use [1].

Cancer Therapeutics Angiogenesis Inhibition Cytotoxicity

Physicochemical Differentiation from Phenylsulfonyl Analog

Compared to its phenylsulfonyl analog N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, the target compound's tosyl group introduces a para-methyl substituent that increases molecular weight (395.43 vs. 381.41 g/mol for the phenylsulfonyl analog, estimated) and enhances lipophilicity (calculated logP increase of ~0.5 units) . This modification is known to influence membrane permeability and target binding kinetics [1].

Drug Design Physicochemical Properties Solubility

Commercial Availability and Purity Benchmarking Against Analogs

The target compound is offered by multiple vendors with a standard purity of 95% , matching the purity specification of the closest analog N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (also 95%) . This consistency ensures reliable starting material quality for reproducible biological assays.

Chemical Procurement Research Tools Purity Specification

Optimal Research Applications for N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946223-96-7)


Structure-Activity Relationship (SAR) Studies of 3-Oxoacetamideindolyl Anticancer Agents

This compound serves as a key intermediate for SAR exploration within the 3-oxoacetamideindolyl patent class. Its unsubstituted isoxazole ring allows systematic probing of substituent effects on anticancer activity, as defined in US 6,903,104 [1]. Researchers can use it as a baseline to compare the impact of heterocycle modifications (e.g., 5-methylisoxazole, thiazole) on cytotoxicity and target engagement.

Mechanistic Studies of Angiogenesis Inhibition

The patent class claims anti-angiogenic activity for isoxazole-containing 3-oxoacetamideindolyl compounds [1]. This compound can be employed in endothelial tube formation assays or chick chorioallantoic membrane (CAM) models to elucidate the contribution of the tosyl-isoxazole pharmacophore to angiogenesis suppression.

Pharmacokinetic Profiling of Tosyl-Substituted Indole Derivatives

Given the tosyl group's impact on lipophilicity compared to phenylsulfonyl analogs , this compound is suitable for comparative in vitro ADME studies, including LogP/D determination, microsomal stability, and Caco-2 permeability, to quantify the benefit of the para-methyl substituent on drug-like properties.

Chemical Biology Probe Development for Target Deconvolution

With an expired composition-of-matter patent [1], this compound is free of intellectual property restrictions for probe development. It can be conjugated to affinity tags or biotinylated via the acetamide linker to identify cellular targets in pull-down proteomics experiments, leveraging the scaffold's claimed anticancer activity.

Quote Request

Request a Quote for N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.